

Unveiling the Biological Profile of N,N-Dimethyl-L-Valine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dimethyl-L-Valine**

Cat. No.: **B156689**

[Get Quote](#)

Executive Summary: This technical guide provides a comprehensive overview of the current scientific understanding of **N,N-Dimethyl-L-Valine**'s biological activity. Extensive literature review reveals a notable scarcity of direct research on the standalone biological effects of this molecule. The majority of available information pertains to its role as a synthetic intermediate in pharmaceutical development. Consequently, this document contextualizes the potential biological activity of **N,N-Dimethyl-L-Valine** by examining its parent amino acid, L-valine, and the known impacts of N,N-dimethylation on amino acid derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and highlighting current knowledge gaps to guide future research.

Introduction to N,N-Dimethyl-L-Valine

N,N-Dimethyl-L-Valine is a derivative of the essential branched-chain amino acid (BCAA) L-valine, characterized by the presence of two methyl groups on the alpha-amino group.^[1] While L-amino acids are fundamental building blocks of proteins, chemical modifications such as N-methylation are a key strategy in medicinal chemistry to enhance the therapeutic properties of amino acids and peptides.^[2] **N,N-Dimethyl-L-Valine** is primarily recognized and utilized as a synthetic intermediate for the synthesis of more complex pharmaceutical compounds.^{[3][4]} Its chirality, inherited from the L-configuration of valine, is significant as it can dictate interactions with biological targets like enzymes and receptors.

Physicochemical Properties

The addition of two methyl groups to the nitrogen atom of L-valine is expected to alter its physicochemical properties, most notably increasing its lipophilicity compared to the parent amino acid.^[1] This modification can have profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO ₂	[5]
Molecular Weight	145.20 g/mol	[5]
CAS Number	2812-32-0	[5]
IUPAC Name	(2S)-2-(dimethylamino)-3-methylbutanoic acid	[5]
Known Hazards	Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).	[5]

Biological Activity of the Parent Amino Acid, L-Valine

To infer the potential biological activity of **N,N-Dimethyl-L-Valine**, it is essential to understand the well-documented roles of L-valine. L-valine is an essential BCAA that the human body cannot synthesize and must be obtained through diet.^[6] It plays a crucial role in protein synthesis, energy metabolism, and cell signaling.^[7]

Metabolic and Signaling Roles of L-Valine

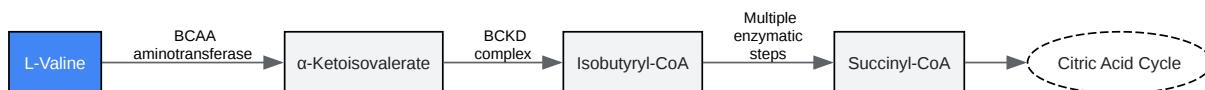
- Energy Metabolism: L-valine can be catabolized to produce succinyl-CoA, an intermediate of the citric acid cycle, thus contributing to energy production.^[6]
- Muscle Metabolism: It is vital for muscle growth and tissue repair.^[7]
- Neurological Function: L-valine is involved in the transport of amino acids across the blood-brain barrier and is a precursor for neurotransmitter synthesis.

- Cell Signaling: L-valine is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.

Quantitative Data on L-Valine's Biological Effects

Parameter	Effect	Concentration/ Dose	Model System	Source
NO Production	Increased	0.4-40 mM	Macrophages	[8]
Phagocytosis	Enhanced via PI3K/Akt activation	0.4-40 mM	Macrophages	[8]
Anti-infectious Activity	Reduced bacterial load	0.5 g/kg (iv)	Mouse model	[8]
Egg Production	Increased	0.630% of diet	Laying hens	[9]
Egg Weight	Increased	0.655% of diet	Laying hens	[9]

Potential Influence of N,N-Dimethylation on Biological Activity


N-methylation is a common strategy in drug design to improve the pharmacokinetic properties of peptides and amino acid-based drugs. While most literature focuses on mono-methylation, the principles can be extrapolated to understand the potential impact of di-methylation.

- Increased Lipophilicity: As previously mentioned, the addition of methyl groups increases a molecule's lipophilicity, which can enhance membrane permeability and potentially oral bioavailability.[\[2\]](#)
- Resistance to Enzymatic Degradation: The steric hindrance provided by the N-methyl groups can make the molecule more resistant to degradation by proteases and other enzymes.[\[2\]](#)
- Altered Receptor Binding: The modification of the amino group can alter or abolish its ability to form hydrogen bonds, which could significantly change its binding affinity and selectivity for biological receptors and transporters compared to L-valine.

- Modified Metabolism: The N,N-dimethyl group would likely prevent the typical transamination reaction that is the first step in L-valine catabolism, suggesting a significantly different metabolic fate.[2]

Signaling Pathways of L-Valine

The metabolic pathway of L-valine is well-characterized. It begins with transamination and proceeds through several enzymatic steps to yield succinyl-CoA.

[Click to download full resolution via product page](#)

Caption: Catabolic pathway of L-Valine.

Use of N,N-Dimethyl-L-Valine in Synthesis

N,N-Dimethyl-L-Valine has been utilized as a building block in the synthesis of various compounds, including those with potential anticancer activities. For example, it has been incorporated into derivatives of curcumin to improve their properties. While this does not define the intrinsic activity of **N,N-Dimethyl-L-Valine**, it highlights its utility for medicinal chemists in developing new therapeutic agents.

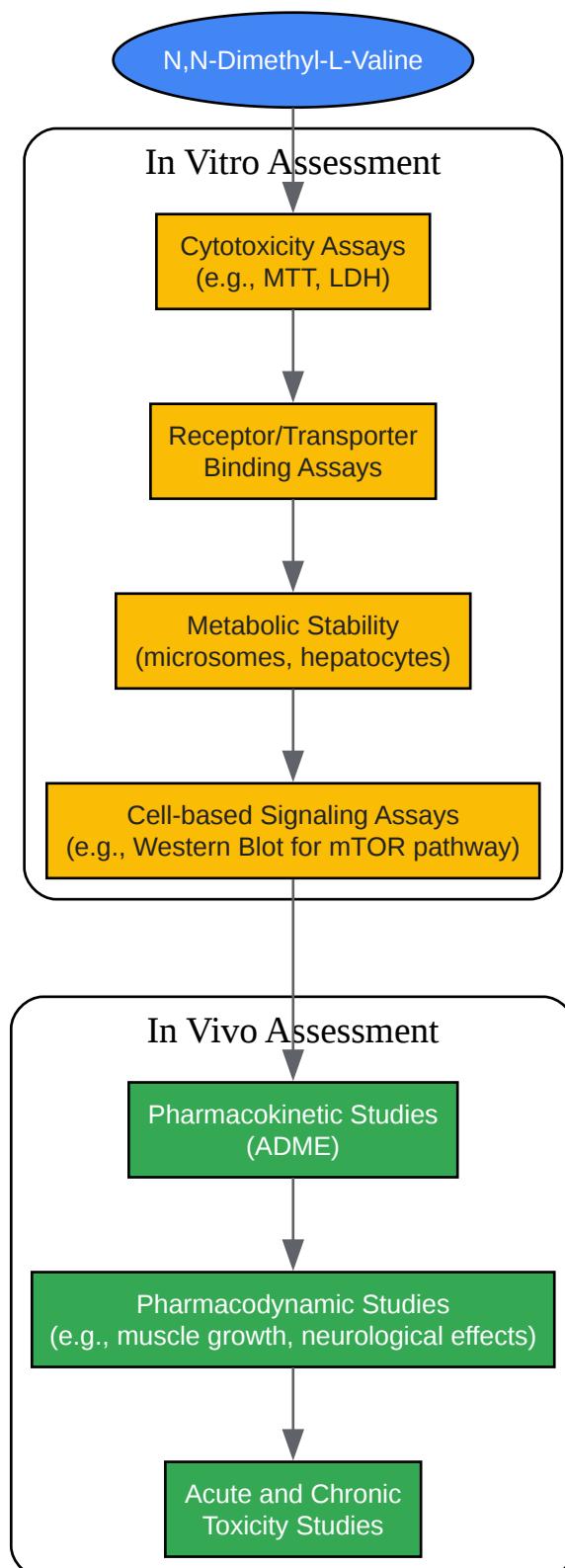
Example Experimental Protocol: In Vitro Assessment of L-Valine on Muscle Cell Proliferation

This protocol serves as an example of how the biological activity of an amino acid derivative like **N,N-Dimethyl-L-Valine** could be assessed.

Objective: To determine the effect of L-valine on the proliferation of C2C12 myoblasts.

Materials:

- C2C12 mouse myoblast cell line


- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- L-Valine solution (sterile, stock concentration 100 mM)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO
- 96-well cell culture plates
- Spectrophotometer

Methodology:

- Cell Culture: C2C12 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing varying concentrations of L-valine (e.g., 0, 0.1, 1, 10, 100 µM).
- Incubation: Cells are incubated with the treatment medium for 48 hours.
- MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
- Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- Measurement: The absorbance is measured at 570 nm using a spectrophotometer.
- Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.

Hypothetical Experimental Workflow for N,N-Dimethyl-L-Valine

The following diagram outlines a logical workflow for the initial biological characterization of **N,N-Dimethyl-L-Valine**.

[Click to download full resolution via product page](#)

Caption: A workflow for the biological characterization of a novel molecule.

Conclusion and Future Research Directions

N,N-Dimethyl-L-Valine is a commercially available amino acid derivative with a currently undefined biological activity profile as a standalone molecule. Its primary role to date has been as a synthetic intermediate. Based on the known functions of its parent molecule, L-valine, and the general effects of N,N-dimethylation, it can be hypothesized that **N,N-Dimethyl-L-Valine** may possess altered metabolic stability, membrane permeability, and receptor interaction profiles.

There is a clear need for foundational research to elucidate the biological effects of **N,N-Dimethyl-L-Valine**. Future studies should focus on:

- In vitro screening: Assessing its cytotoxicity, metabolic stability, and activity in various cell-based assays related to L-valine's known functions (e.g., mTOR signaling, muscle cell proliferation).
- Pharmacokinetic studies: Determining its ADME properties to understand its behavior in a biological system.
- In vivo studies: Investigating its effects in animal models to explore potential therapeutic or toxicological properties.

Such research would not only fill a significant gap in the scientific literature but also potentially uncover novel therapeutic applications for this and other modified amino acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2812-32-0: N,N-Dimethyl-L-valine | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]
- 5. N,N-Dimethyl-L-Valine | C7H15NO2 | CID 11008044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for L-Valine (HMDB0000883) [hmdb.ca]
- 7. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of L-valine in layer diets containing 0.72% isoleucine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Biological Profile of N,N-Dimethyl-L-Valine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156689#biological-activity-of-n-n-dimethyl-l-valine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com